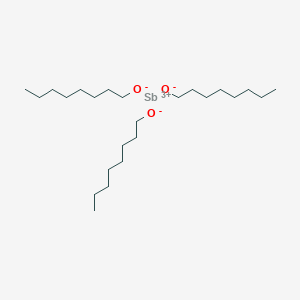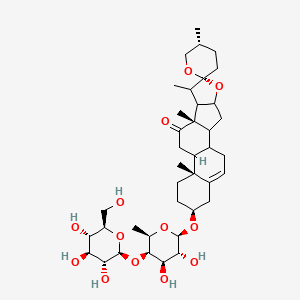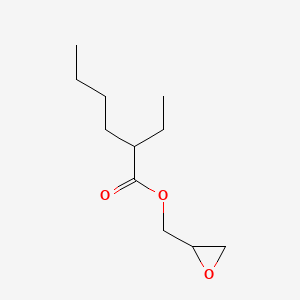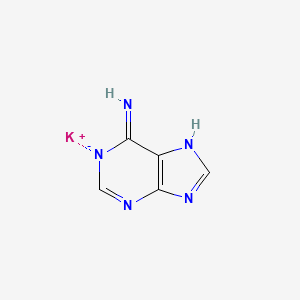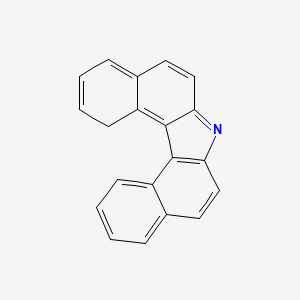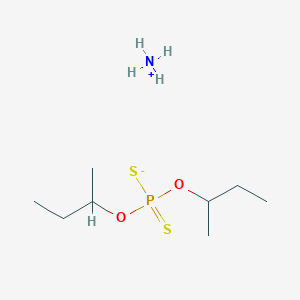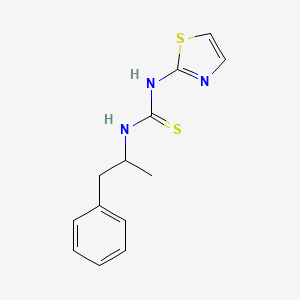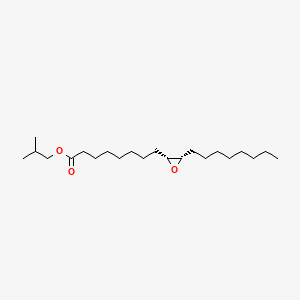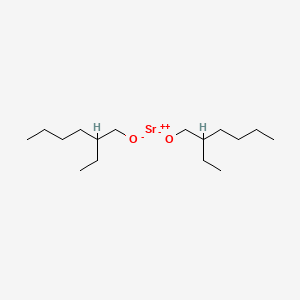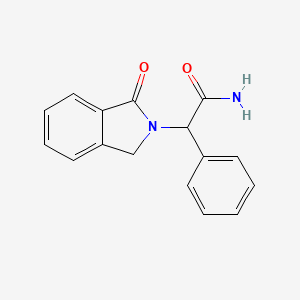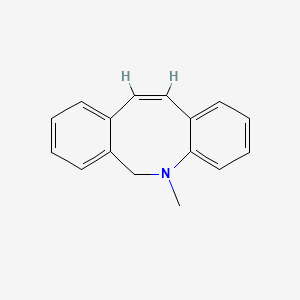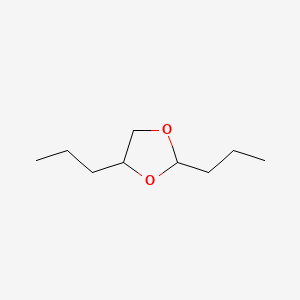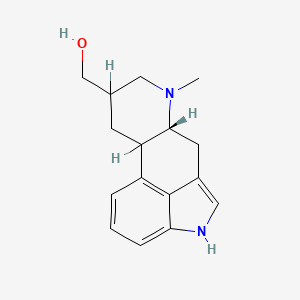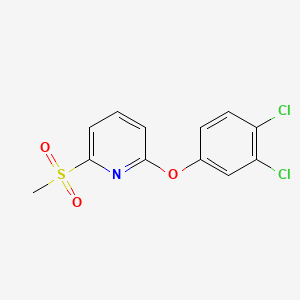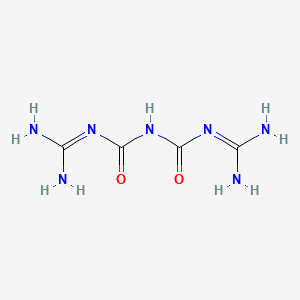
1,5-Diamidinobiuret
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diamidinobiuret is a heterocyclic organic compound with the molecular formula C4H9N7O2 It is known for its unique structure, which includes multiple amidine groups
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diamidinobiuret can be synthesized through several methods. One common approach involves the reaction of biuret with cyanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While this compound is mainly produced for research purposes, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger quantities. This would include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
1,5-Diamidinobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
科学研究应用
1,5-Diamidinobiuret has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antimicrobial properties.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,5-Diamidinobiuret involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. This interaction is mediated by the amidine groups, which can engage in multiple hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
Biuret: A simpler compound with fewer amidine groups.
Cyanamide: Another nitrogen-rich compound used in similar synthetic routes.
Tetrazoles: Compounds with a similar nitrogen-rich structure but different chemical properties.
Uniqueness
1,5-Diamidinobiuret is unique due to its multiple amidine groups, which confer distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
86902-94-5 |
|---|---|
分子式 |
C4H9N7O2 |
分子量 |
187.16 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-3-(diaminomethylidenecarbamoyl)urea |
InChI |
InChI=1S/C4H9N7O2/c5-1(6)9-3(12)11-4(13)10-2(7)8/h(H9,5,6,7,8,9,10,11,12,13) |
InChI 键 |
VDBAMTUNZNBVLQ-UHFFFAOYSA-N |
规范 SMILES |
C(=NC(=O)NC(=O)N=C(N)N)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


